molecular formula C27H26F2N2O3S B2559714 7-(diethylamino)-6-fluoro-1-(4-fluorobenzyl)-3-tosylquinolin-4(1H)-one CAS No. 892765-12-7

7-(diethylamino)-6-fluoro-1-(4-fluorobenzyl)-3-tosylquinolin-4(1H)-one

Cat. No.: B2559714
CAS No.: 892765-12-7
M. Wt: 496.57
InChI Key: GJKDLKPKTFRLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(diethylamino)-6-fluoro-1-(4-fluorobenzyl)-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H26F2N2O3S and its molecular weight is 496.57. The purity is usually 95%.
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Scientific Research Applications

Excited State Hydrogen Atom Transfer in Solvent Wire Clusters

This review explores experimental and theoretical investigations of excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters attached to aromatic molecules like 7-hydroxyquinoline. It discusses the reaction pathways, the influence of solvent effects on ESHAT, and the potential for studying similar mechanisms in quinoline derivatives (Manca, Tanner, & Leutwyler, 2005).

Analytical Methods for Determining Antioxidant Activity

This review presents a critical examination of tests used to determine antioxidant activity, including methods based on hydrogen atom transfer and electron transfer. Although it does not specifically mention 7-(diethylamino)-6-fluoro-1-(4-fluorobenzyl)-3-tosylquinolin-4(1H)-one, understanding these analytical methods can be essential for assessing the antioxidant properties of quinoline derivatives (Munteanu & Apetrei, 2021).

Medicinal Plants Against Protozoal Diseases

This paper reviews the active principles obtained from medicinal plants used for treating protozoal diseases, including compounds like bisbenzylisoquinoline and protoberberine alkaloids. Insights from this review might inform the potential antiprotozoal applications of quinoline derivatives (Phillipson & Wright, 1991).

Pharmacological Importance of Isoquinoline Derivatives

This article discusses isoquinoline, a heterocyclic aromatic organic compound, and its derivatives' biological potentials, such as antifungal, anti-Parkinsonism, and anti-tumor activities. The review might offer a basis for exploring similar pharmacological applications of this compound (Danao et al., 2021).

Properties

IUPAC Name

7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F2N2O3S/c1-4-30(5-2)25-15-24-22(14-23(25)29)27(32)26(35(33,34)21-12-6-18(3)7-13-21)17-31(24)16-19-8-10-20(28)11-9-19/h6-15,17H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKDLKPKTFRLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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